Lenalidomide-CO-C3-acid

CRBN engagement binding affinity E3 ligase

Unmodified lenalidomide lacks a synthetic handle for covalent warhead attachment, blocking direct PROTAC assembly. Lenalidomide-CO-C3-acid solves this by integrating a CRBN-recruiting glutarimide moiety with a C3 carboxylic acid linker, enabling direct amide conjugation to amine-containing target ligands. • Ready-to-conjugate E3 ligase ligand-linker for high-throughput PROTAC library synthesis. • Reported 95% purity supports reproducible coupling efficiency. • Distinct C3 linker (4 atoms) allows systematic linker SAR evaluation vs. C2/C5 analogs.

Molecular Formula C18H19N3O6
Molecular Weight 373.4 g/mol
Cat. No. B15498443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-CO-C3-acid
Molecular FormulaC18H19N3O6
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCC(=O)O
InChIInChI=1S/C18H19N3O6/c22-14(5-2-6-16(24)25)19-12-4-1-3-10-11(12)9-21(18(10)27)13-7-8-15(23)20-17(13)26/h1,3-4,13H,2,5-9H2,(H,19,22)(H,24,25)(H,20,23,26)
InChIKeyXWWIAZWLIIVHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide-CO-C3-acid Ligand-Linker Conjugate


Lenalidomide-CO-C3-acid (CAS 1334496-37-5), also known as 4-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]carbamoyl}butanoic acid, is a functionalized lenalidomide derivative that serves as an E3 ligase ligand-linker conjugate . It combines a cereblon (CRBN)-recruiting lenalidomide scaffold with a C3 alkyl carboxylic acid linker, enabling direct conjugation to target protein ligands for PROTAC (proteolysis-targeting chimera) synthesis . This compound retains the glutarimide moiety essential for CRBN engagement while providing a pendant carboxyl group for amide bond formation with amine-containing warheads [1].

Lenalidomide-CO-C3-acid Substitution Challenges


Unmodified lenalidomide lacks a synthetic handle for covalent attachment to target ligands, precluding its direct use as a PROTAC building block . Even among functionalized lenalidomide derivatives, linker length, composition, and terminal functional group critically influence ternary complex formation, degradation efficiency (DC₅₀), and neosubstrate selectivity [1]. Subtle changes—such as replacing a C3 acid linker with a C5 acid or an amine-terminated linker—alter the exit vector geometry and conformational flexibility, which directly impacts the spatial positioning of the target protein relative to the E3 ligase and thus the ubiquitination efficiency . Consequently, Lenalidomide-CO-C3-acid offers a specific linker architecture that cannot be assumed interchangeable with analogs like Lenalidomide-C5-acid, Lenalidomide-C3-NH₂, or Lenalidomide-OH.

Lenalidomide-CO-C3-acid Differentiation Evidence


CRBN Binding Affinity Retention

The glutarimide moiety of lenalidomide is the primary determinant of CRBN binding. Lenalidomide-CO-C3-acid retains this intact glutarimide core, with the linker modification at the C4-position of the isoindolinone ring [1]. While direct binding data for this specific conjugate is not publicly available, the parent lenalidomide exhibits an IC₅₀ of 1500 nM in a Cy5-conjugated CRBN displacement assay [2]. Comparatively, pomalidomide shows stronger affinity (~3 μM IC₅₀), and thalidomide shows ~10-fold weaker affinity (~30 μM IC₅₀) [3]. Structural analyses indicate that modifications at the C4-position generally preserve CRBN binding capacity, supporting that Lenalidomide-CO-C3-acid maintains lenalidomide-level CRBN engagement [1].

CRBN engagement binding affinity E3 ligase PROTAC building block

C3 vs. C5 Linker Length for PROTACs

Lenalidomide-CO-C3-acid provides a 4-carbon linker (C3 alkyl plus amide carbonyl) terminating in a carboxylic acid. In contrast, Lenalidomide-C5-acid offers a longer 6-carbon linker . Linker length directly influences PROTAC degradation efficiency: a study of lenalidomide-based PROTACs targeting BTK demonstrated that varying linker length from C2 to C6 altered DC₅₀ values by up to 10-fold, with an optimal length identified for each target protein [1]. The C3 acid linker occupies a distinct position in this optimization landscape, providing intermediate flexibility that may be preferable for targets with shallower binding pockets or where excessive linker length introduces entropic penalties .

linker length PROTAC design ternary complex structure-activity relationship

PSP-0119: Potent IRAK4 PROTAC Degrader

Lenalidomide-CO-C3-acid (as E3 Ligase Ligand-linker Conjugate 213) was employed as the CRBN-recruiting module in the synthesis of PSP-0119, an IRAK4-targeting PROTAC degrader . PSP-0119 achieved an IC₅₀ of 2.83 nM for IRAK4 inhibition and demonstrated potent IRAK4 degradation specifically in FLT3-mutant AML cells [1]. Notably, PSP-0119 exhibited metabolic stability with 71% of parent compound retained after 60 minutes in human liver microsomes . In contrast, PROTACs built with alternative linker compositions (e.g., PEG-based linkers) may exhibit different metabolic stability profiles, highlighting that the C3 acid linker contributes to favorable ADME properties .

PROTAC IRAK4 targeted protein degradation preclinical efficacy

Direct Amide Conjugation via Carboxylic Acid

Lenalidomide-CO-C3-acid terminates in a carboxylic acid group, enabling direct amide bond formation with amine-containing target ligands using standard coupling reagents (e.g., HATU, EDC/HOBt) . This contrasts with Lenalidomide-C3-NH₂ hydrochloride, which requires coupling to carboxylic acid-containing warheads . In a comparative survey of CRBN ligand-linker conjugates, acid-terminated linkers were preferred for coupling to amine-functionalized target ligands, which represent a substantial fraction of available warhead libraries [1]. The C3 acid thus offers orthogonal reactivity to amine-terminated linkers, expanding the chemical space accessible for PROTAC optimization.

conjugation chemistry amide bond formation synthetic efficiency PROTAC library synthesis

Lenalidomide-CO-C3-acid Application Scenarios


Kinase PROTAC Synthesis with Amine Warheads

The carboxylic acid terminus of Lenalidomide-CO-C3-acid is ideally suited for direct amide conjugation to kinase inhibitors bearing primary or secondary amines. This enables rapid assembly of CRBN-recruiting PROTACs for targets such as IRAK4 (as demonstrated with PSP-0119), BTK, and FLT3 [1]. Procurement is recommended when the target ligand lacks a carboxylic acid handle and requires an acid-terminated linker for efficient coupling .

PROTAC Linker Length SAR Studies

The C3 alkyl linker provides an intermediate length (4 atoms including the amide carbonyl) distinct from shorter (C2) and longer (C5-C6) variants. Procuring Lenalidomide-CO-C3-acid alongside C2 and C5 analogs enables systematic evaluation of linker length effects on ternary complex formation and degradation efficiency (DC₅₀) [2]. This is particularly relevant when initial PROTAC candidates with suboptimal linkers show weak or no degradation activity [2].

Parallel PROTAC Library Synthesis

Lenalidomide-CO-C3-acid serves as a pre-functionalized building block compatible with high-throughput amide coupling workflows. Its availability as a single, well-characterized conjugate reduces the synthetic steps required to generate diverse PROTAC libraries, accelerating hit identification campaigns in academic and industrial settings . The compound's reported 95% purity (typical vendor specification) supports reproducible library synthesis .

CRBN Neosubstrate Selectivity Profiling

Modifications at the C4-position of lenalidomide, such as the C3 acid linker in this compound, have been shown to influence neosubstrate recruitment (IKZF1, IKZF3, CK1α) compared to unmodified lenalidomide or C5-modified analogs [3]. Procurement is indicated for research programs investigating how linker attachment position and composition alter the degradation profile of CRBN-recruiting molecules [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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